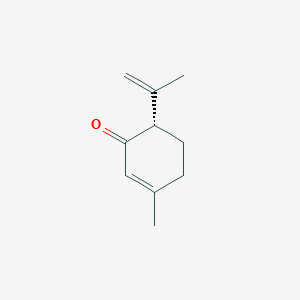

(+)-Isopiperitenone

Übersicht

Beschreibung

This would typically include the compound’s chemical formula, its structure, and its classification (for example, whether it’s an alkaloid, a terpene, etc.).

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s precise molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Biotransformation

- Metabolism in Peppermint : (+)-Isopiperitenone plays a crucial role in the metabolic pathways of peppermint. Studies show that it is involved in the conversion process to other compounds like (+)-pulegone, (-)-menthone, and (+)-isomenthone (Croteau & Venkatachalam, 1986).

- Biotransformation in Mentha Piperita : In cell cultures of Mentha piperita, (+)-Isopiperitenone undergoes biotransformation, resulting in various hydroxylated and epoxidized derivatives. This highlights its role in natural product synthesis and potential pharmaceutical applications (Park & Kim, 1998).

Photochemistry

- Photochemical Reactions : (+)-Isopiperitenone exhibits unique photochemical reactions under ultraviolet irradiation, leading to the formation of distinct compounds. This could have implications in photochemistry and organic synthesis (Erman & Gibson, 1969).

Role in Pheromone Chemistry

- Pheromone in Mites : S-(+)-Isopiperitenone, a form of Isopiperitenone, has been identified as both an alarm and a sex pheromone in certain mite species. This discovery opens avenues in the study of chemical ecology and pest control (Maruno, Mori, & Kuwahara, 2012).

Enzymatic Studies

- Enzymatic Reactions in Peppermint : The conversion of isopiperitenol to isopiperitenone, and then to piperitenone, by enzymes in peppermint leaves, underlines its significance in understanding enzymatic processes and potential biotechnological applications (Kjonaas, Venkatachalam, & Croteau, 1985).

Cytochrome P450 Involvement

- Cytochrome P450 Involvement : The biotransformation of Isopiperitenone in Mentha piperita involves cytochrome P450, indicating its importance in plant biochemistry and pharmacology (Park, Chang, Kim, & Kim, 1999).

Monoterpene Biosynthesis

- Monoterpene Biosynthesis : Isopiperitenone plays a central role in the biosynthesis of monoterpenes like (-)-menthol, crucial in understanding plant biochemistry and the production of essential oils (Ringer, McConkey, Davis, Rushing, & Croteau, 2003).

Isopiperitenol Dehydrogenase

- Isopiperitenol Dehydrogenase in Perilla : Studies have isolated isopiperitenol dehydrogenases from Perilla, which are involved in the oxidation of isopiperitenol to isopiperitenone, indicating its role in the biosynthesis of natural products (Sato-Masumoto & Ito, 2014).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.

Zukünftige Richtungen

This would involve a discussion of what further research needs to be done, such as studying the compound’s potential uses in medicine or industry.

Each of these topics would require a thorough literature search to find relevant papers, and the results would need to be carefully analyzed and summarized. Please note that this is a general outline and the specific details would depend on the particular compound being studied. If you have a different compound or a more specific question, feel free to ask!

Eigenschaften

IUPAC Name |

(6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZLYIWMVRUIKT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H](CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Isopiperitenone | |

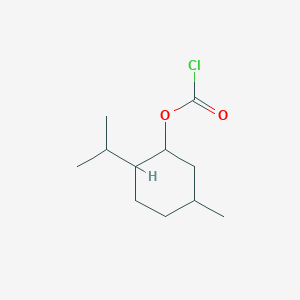

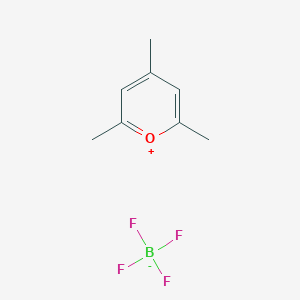

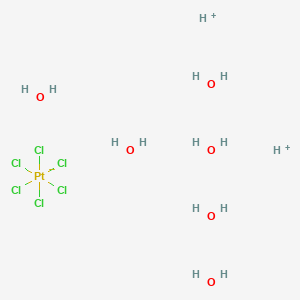

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)

![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)

![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)